molecular formula C20H24N4O4 B11064457 6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11064457
M. Wt: 384.4 g/mol
InChI Key: WGQCYLCEKRFPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol belongs to the triazoloquinazoline family, characterized by a fused tricyclic core structure. Its key features include a 2,4,5-trimethoxyphenyl substituent at position 9 and a hydroxyl group at position 8, distinguishing it from common derivatives that typically exhibit a ketone (8-one) moiety. While synthesis methods for analogous compounds often employ catalysts like copper or deep eutectic solvents (e.g., NGPU) , the pharmacological profile of this compound remains underexplored. However, structurally related derivatives have demonstrated selective receptor agonism (e.g., RXFP4) and bioactivity in assays measuring cAMP modulation, ERK phosphorylation, and calcium mobilization .

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

6,6-dimethyl-9-(2,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H24N4O4/c1-20(2)8-12-17(13(25)9-20)18(24-19(23-12)21-10-22-24)11-6-15(27-4)16(28-5)7-14(11)26-3/h6-7,10,18H,8-9H2,1-5H3,(H,21,22,23)

InChI Key

WGQCYLCEKRFPPC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of hydrazine derivatives and ortho esters, leading to the formation of the triazole ring. The quinazoline moiety is then introduced through further cyclization reactions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trimethoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Cyclization: The triazole and quinazoline rings can participate in cyclization reactions, forming various fused ring systems .

Scientific Research Applications

6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.

    Biology: The compound exhibits significant biological activity, including anticancer, antimicrobial, and antiviral properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in treating various diseases, including cancer, bacterial infections, and viral infections.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). It also affects signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, leading to the modulation of cell growth and apoptosis .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The target compound shares the 5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol core with derivatives but differs in substituents and oxidation state (Table 1). Key comparisons include:

  • Substituent Diversity: The 2,4,5-trimethoxyphenyl group introduces three electron-donating methoxy groups, contrasting with derivatives bearing chlorophenyl (e.g., 2-chloro in ), ethoxyphenyl (e.g., 4-ethoxy in ), or aminophenyl groups (e.g., diethylamino in ). These substituents modulate electronic properties, steric bulk, and receptor binding.
  • 8-Hydroxyl vs.

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 9) Core Oxidation State Molecular Weight (g/mol) logP Key Pharmacological Activity
Target Compound 2,4,5-Trimethoxyphenyl 8-ol ~383.4* ~2.9† Not reported (inferred: potential RXFP4 modulation)
9-(2-Chlorophenyl) derivative 2-Chlorophenyl 8-one 328.8 3.33 RXFP4 agonist
9-(4-Ethoxyphenyl) derivative 4-Ethoxyphenyl 8-one 338.4 ~3.1‡ Not reported
9-(Diethylaminophenyl) derivative 4-(Diethylamino)phenyl 8-one 365.48 3.57 Not reported
9-(4-Hydroxyphenyl) derivative 4-Hydroxyphenyl 8-one ~324.3* ~2.8‡ Model compound for catalyst studies

*Calculated based on molecular formula; †Estimated via analogy; ‡Predicted using substituent contributions.

Pharmacological and Physicochemical Properties

Bioactivity and Receptor Interactions

  • RXFP4 Agonism : Derivatives like 9-(2-chlorophenyl)-6,6-dimethyl-8-one (logP = 3.33) exhibit potent RXFP4 agonism in cAMP inhibition and β-arrestin recruitment assays . The target’s trimethoxyphenyl group may enhance receptor affinity due to increased electron density, though steric effects could offset gains.
  • Solubility and logP: The hydroxyl group at position 8 likely reduces logP (~2.9 vs.

Key Contrasts and Implications

  • Trimethoxy vs. Monosubstituted Phenyl: The 2,4,5-trimethoxy group offers unique stereoelectronic effects but may increase metabolic liability compared to simpler substituents (e.g., 4-methoxy in ).
  • Hydroxyl Group Impact : The 8-ol moiety distinguishes the target from most analogs, suggesting distinct ADMET profiles and target engagement mechanisms.

Biological Activity

6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound characterized by its unique structural features that include a quinazoline core fused with a triazole ring and multiple methoxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}. Its structure is significant as it allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Related compounds have shown cytotoxic effects against several cancer cell lines. For instance:
    • MCF7 (breast cancer) and A549 (lung cancer) cells demonstrated significant sensitivity to triazoloquinazolinone derivatives.
  • Antimicrobial Properties : The presence of the quinazoline moiety contributes to antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : Some derivatives have been reported to possess antiviral properties.

The mechanism of action for these compounds may involve the inhibition of cell proliferation and induction of apoptosis in malignant cells. This is often assessed through in vitro studies using various cancer cell lines.

Case Studies and Research Findings

A systematic study on derivatives of quinazoline compounds indicated that specific modifications can enhance their biological activity. For example:

Compound NameStructural FeaturesBiological Activity
9-(3,4-Dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneSimilar quinazoline and triazole structureAntitumor activity
2-Aminoquinazoline derivativesQuinazoline core with amino substitutionsAntimicrobial properties
1H-Triazole derivativesTriazole ring with various substitutionsAntiviral activity

These findings suggest that the specific arrangement of methoxy groups and the dual-ring system may confer distinct biological properties compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Quinazoline Core : Initial reactions focus on constructing the quinazoline backbone.
  • Triazole Ring Formation : Subsequent steps involve creating the triazole ring through cyclization reactions.
  • Methoxy Group Introduction : Final modifications introduce methoxy groups to enhance solubility and biological interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.